molecular formula C9H11NOS2 B181926 Morpholin-4-yl(thiophen-2-yl)methanethione CAS No. 6391-98-6

Morpholin-4-yl(thiophen-2-yl)methanethione

Cat. No.: B181926
CAS No.: 6391-98-6
M. Wt: 213.3 g/mol
InChI Key: QVHKXXQHVIOSMM-UHFFFAOYSA-N
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Description

Morpholin-4-yl(thiophen-2-yl)methanethione is an organic compound that features a morpholine ring and a thiophene ring connected by a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl(thiophen-2-yl)methanethione typically involves the reaction of morpholine with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Mannich reaction, where the morpholine acts as a nucleophile, attacking the carbonyl carbon of the thiophene-2-carbaldehyde, followed by the addition of a thiourea derivative to form the final product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl(thiophen-2-yl)methanethione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanethione group can be reduced to a methylene group.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Morpholin-4-yl(thiophen-2-yl)methanethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholin-4-yl(thiophen-2-yl)methanethione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like monoacylglycerol lipase and fatty acid amide hydrolase, preventing the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to increased levels of these endocannabinoids, which have beneficial effects in various pathophysiological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-4-yl(thiophen-2-yl)methanethione is unique due to the presence of both a morpholine ring and a thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

morpholin-4-yl(thiophen-2-yl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS2/c12-9(8-2-1-7-13-8)10-3-5-11-6-4-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHKXXQHVIOSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303503
Record name morpholin-4-yl(2-thienyl)methanethione
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Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6391-98-6
Record name 4-Morpholinyl-2-thienylmethanethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6391-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 158626
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Record name NSC158626
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Record name morpholin-4-yl(2-thienyl)methanethione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-THIENYLTHIOFORMYL)-MORPHOLINE
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